(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a tetrazole ring, a phenyl group, a furan ring, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Tetrazole Ring: Starting with a phenyl derivative, the tetrazole ring can be introduced via a with sodium azide and an appropriate nitrile.
Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized through a involving a furan derivative and a suitable amine.
Coupling Reaction: The final step involves coupling the tetrazole-phenyl derivative with the thiazepane-furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone:
Medicinal Chemistry: As a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: As a building block for creating novel polymers or materials with unique electronic or optical properties.
Biological Studies: As a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of these three distinct moieties, which can impart a unique set of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(13-3-1-4-14(11-13)22-12-18-19-20-22)21-7-6-16(25-10-8-21)15-5-2-9-24-15/h1-5,9,11-12,16H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOSVPYYVWRZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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